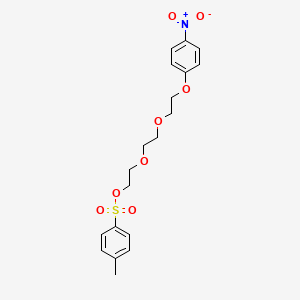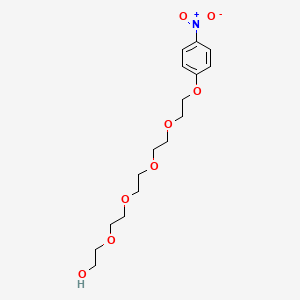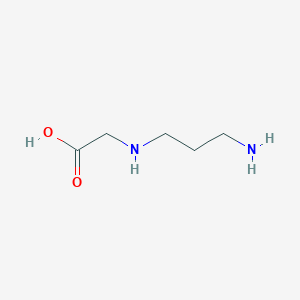
Benzoic acid, 2-chloro-5-ethenyl-, methyl ester
Overview
Description
“Benzoic acid, 2-chloro-5-ethenyl-, methyl ester” is a chemical compound with the molecular formula C8H7ClO2 . It is a derivative of benzoic acid, which is a common preservative. The compound includes a benzoic acid group (C6H5COOH), a methyl ester group (-COOCH3), and a 2-chloro-5-ethenyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxyl group (COOH) and a methyl ester group (-COOCH3). The benzene ring has a chlorine atom and an ethenyl group attached to it .Scientific Research Applications
MCEB is used in a wide variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in reactions. In addition, it is used in the synthesis of drugs and other pharmaceuticals, and in the synthesis of polymers and other materials.
Mechanism of Action
MCEB is an organic compound that acts as an acid catalyst in many chemical reactions. It can act as an electrophile, a nucleophile, or a Lewis acid. It can also act as a proton transfer agent and can catalyze the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
MCEB has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties. In animal studies, it has been found to reduce inflammation and pain, and to have anti-tumor effects.
Advantages and Limitations for Lab Experiments
MCEB has many advantages in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is a versatile reagent that can be used in a variety of reactions. In addition, it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments.
However, there are also some limitations to using MCEB in laboratory experiments. It is a strong acid, and can be corrosive to some materials. In addition, it can be toxic if inhaled or ingested, and should be handled with care.
Future Directions
Future research on MCEB may focus on its potential applications in medicine. For example, further research may be conducted to explore its potential as an anti-cancer agent, or to investigate its potential use in the treatment of inflammation and pain. In addition, further research may be conducted to explore its potential uses in the synthesis of drugs and other pharmaceuticals. Finally, further research may be conducted to explore its potential uses in the synthesis of polymers and other materials.
properties
IUPAC Name |
methyl 2-chloro-5-ethenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHUMFLJTYIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)

![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)





![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)